molecular formula C43H74NO8P B1243432 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine

1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B1243432
M. Wt: 764 g/mol
InChI Key: MPWUZHVZZKSTPV-MADBQMNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituents at positions 1 and 2 are specified as hexadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It derives from a hexadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a tautomer of a this compound zwitterion.
PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as PE(16:0/22:6) or 1-palmitoyl-2-docosahexaenoyl-gpe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from PS(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from PS(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z));  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

Properties

Molecular Formula

C43H74NO8P

Molecular Weight

764 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C43H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20-21,24,26,30,32,41H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-40,44H2,1-2H3,(H,47,48)/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-/t41-/m1/s1

InChI Key

MPWUZHVZZKSTPV-MADBQMNMSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
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1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine

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